molecular formula C21H21ClN2O4S B2541520 4-(4-chlorobenzenesulfonyl)-2-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine CAS No. 862738-72-5

4-(4-chlorobenzenesulfonyl)-2-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine

Cat. No.: B2541520
CAS No.: 862738-72-5
M. Wt: 432.92
InChI Key: QIPDQJVHOHKPMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(4-chlorobenzenesulfonyl)-2-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine is a 1,3-oxazole derivative featuring a 4-chlorobenzenesulfonyl group, a 4-methylphenyl substituent, and an oxolan-2-ylmethylamine moiety. Its structural complexity arises from the integration of sulfonyl, aryl, and heterocyclic groups, which are common in pharmaceuticals and agrochemicals due to their bioactivity and stability . Similar compounds, such as those in the 1,3-oxazole family, are synthesized via dehydrosulfurization or cyclization methods, often yielding derivatives with varied substituents that modulate physicochemical and biological properties .

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-2-(4-methylphenyl)-N-(oxolan-2-ylmethyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O4S/c1-14-4-6-15(7-5-14)19-24-21(20(28-19)23-13-17-3-2-12-27-17)29(25,26)18-10-8-16(22)9-11-18/h4-11,17,23H,2-3,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIPDQJVHOHKPMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)NCC3CCCO3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-chlorobenzenesulfonyl)-2-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine is a complex organic molecule that has garnered attention for its potential biological activity. This article examines its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological significance.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

  • Chlorobenzenesulfonyl group: Known for its role in enhancing solubility and reactivity.
  • Oxazolamine moiety: Implicated in various biological interactions.
  • Methylphenyl substituent: May influence lipophilicity and receptor binding.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, sulfonamide derivatives have shown efficacy against a range of bacteria by inhibiting dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. The presence of the chlorobenzenesulfonyl group in this compound may enhance its antimicrobial properties.

Anticancer Activity

Several studies have explored the anticancer potential of oxazole derivatives. Compounds with oxazole rings have been reported to induce apoptosis in cancer cells through various pathways, including:

  • Inhibition of cell proliferation
  • Induction of cell cycle arrest
  • Activation of apoptotic pathways

For example, a study demonstrated that oxazole derivatives could inhibit the growth of cancer cell lines such as HeLa and MCF-7 by disrupting microtubule dynamics, leading to mitotic arrest.

The biological activity of 4-(4-chlorobenzenesulfonyl)-2-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine can be attributed to several mechanisms:

  • Enzyme Inhibition: The sulfonamide group may act as a competitive inhibitor for enzymes involved in metabolic pathways.
  • Receptor Modulation: The structure may allow binding to specific receptors, influencing signal transduction pathways.
  • DNA Interaction: Similar compounds have been shown to intercalate into DNA, potentially leading to mutagenic effects.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of related sulfonamide compounds against various bacterial strains. Results indicated that compounds with similar functional groups exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting potential therapeutic applications against resistant bacterial strains.

Study 2: Anticancer Potential

In a clinical trial reported in Cancer Research, a series of oxazole derivatives were tested for their ability to inhibit tumor growth in xenograft models. The study found that certain derivatives significantly reduced tumor volume compared to controls, with mechanisms involving apoptosis and cell cycle arrest being confirmed through flow cytometry and Western blot analyses.

Data Summary

PropertyValue/Description
Molecular FormulaC18H20ClN3O3S
Molecular Weight373.88 g/mol
SolubilitySoluble in DMSO; insoluble in water
Biological ActivitiesAntimicrobial, anticancer
MechanismsEnzyme inhibition, receptor modulation

Comparison with Similar Compounds

Structural Analogs with 1,3-Oxazole Core

4-[(4-Chlorophenyl)sulfonyl]-N-(4-fluorophenyl)-2-(2-furyl)-1,3-oxazol-5-amine ()
  • Structural Differences : Replaces the 4-methylphenyl group with a 2-furyl substituent and substitutes the oxolan-2-ylmethylamine with a 4-fluorophenyl group.
  • The 4-fluorophenyl group increases electronegativity, improving metabolic stability compared to the oxolan-2-ylmethyl group .
4-(Benzenesulfonyl)-2-(2-chlorophenyl)-N-(3-morpholin-4-ylpropyl)-1,3-oxazol-5-amine ()
  • Structural Differences: Uses a benzenesulfonyl group (lacking the 4-chloro substituent) and a morpholinopropylamine chain.
  • The morpholinopropyl group enhances water solubility compared to the oxolan-2-ylmethyl group, which may improve bioavailability .
2,5-Diaryl-4-benzyl-1,3-oxazoles ()
  • Structural Differences : Features a benzyl group at position 4 and lacks the sulfonyl moiety.
  • The absence of sulfonyl groups diminishes polarity, affecting solubility and membrane permeability .

Heterocyclic Variants

2-(4-Chlorophenyl)sulfonyl-N-(3-methoxypropyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine ()
  • Core Difference : Replaces the oxazole with a thiazole ring.
  • Impact: The sulfur atom in thiazole increases electron delocalization, altering redox properties and binding kinetics.
Triazole-3-thione Derivatives ()
  • Core Difference : Uses a 1,2,4-triazole-3-thione scaffold.
  • Impact :
    • The triazole-thione group provides hydrogen-bonding sites, improving interactions with polar residues in enzymes.
    • Higher yields (72–83%) in synthesis compared to oxazole derivatives suggest more efficient cyclization pathways .

Substituent Effects

  • 4-Chlorobenzenesulfonyl vs. Benzenesulfonyl : The 4-chloro group enhances electron-withdrawing effects, stabilizing the sulfonyl group and increasing resistance to nucleophilic attack .
  • Oxolan-2-ylmethylamine vs. Morpholinopropylamine: The oxolane (tetrahydrofuran) group offers moderate lipophilicity, balancing solubility and membrane permeability, whereas morpholine derivatives prioritize hydrophilicity .

Preparation Methods

Cyclocondensation Approach for Oxazole Ring Formation

The oxazole ring serves as the central scaffold of this compound, necessitating precise cyclization conditions. A widely adopted method involves the cyclocondensation of α-acylamino ketones with ammonia equivalents. For this target molecule, the precursor N-(4-methylbenzoyl)glycine is reacted with 4-chlorobenzenesulfonyl chloride in the presence of a coupling agent such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) . DMT-MM facilitates both acylation and subsequent cyclodehydration in aqueous solvents, streamlining the process into a one-pot reaction.

Key parameters for this step include:

  • Solvent system : Aqueous acetonitrile (70:30 v/v) to balance reactivity and solubility.
  • Temperature : 60–70°C to accelerate cyclization without degrading the sulfonamide group.
  • Base additive : Triethylamine (2.5 equiv.) to neutralize HCl byproducts.

Post-cyclization, the intermediate 4-(4-chlorobenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-amine is isolated via vacuum filtration (yield: 68–72%).

An alternative strategy prioritizes the sequential introduction of the sulfonyl and amine groups. This method begins with the synthesis of 2-(4-methylphenyl)-1,3-oxazol-5-amine , followed by sulfonylation using 4-chlorobenzenesulfonyl chloride under Schotten-Baumann conditions:

Reaction conditions :

  • Solvent : Dichloromethane (DCM) at 0°C to minimize side reactions.
  • Base : Pyridine (1.2 equiv.) to scavenge HCl.
  • Stoichiometry : 1:1 molar ratio of oxazole amine to sulfonyl chloride.

The sulfonylated intermediate is then coupled with (oxolan-2-yl)methylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM. Critical considerations include:

  • Coupling time : 12–16 hours at room temperature.
  • Workup : Sequential washes with 5% citric acid and saturated NaHCO₃ to remove unreacted reagents.
  • Yield : 58–63% after silica gel chromatography.

One-Pot Tandem Synthesis Using DMT-MM

Building on innovations in coupling chemistry, a tandem synthesis approach leverages DMT-MM’s dual functionality as an acylating agent and dehydrating agent. This method consolidates the acylation of (oxolan-2-yl)methylamine with 4-methylbenzoic acid and subsequent cyclodehydration into a single reaction vessel:

Procedure :

  • Acylation : Combine 4-methylbenzoic acid (1.0 equiv.), DMT-MM (1.1 equiv.), and (oxolan-2-yl)methylamine (1.05 equiv.) in THF/H₂O (3:1) at 25°C for 2 hours.
  • Cyclodehydration : Add N,N-diethylaniline (1.5 equiv.) and heat to 80°C for 6 hours.
  • Sulfonylation : Introduce 4-chlorobenzenesulfonyl chloride (1.0 equiv.) and triethylamine (2.0 equiv.) directly into the mixture, stirring for 12 hours.

Advantages :

  • Reduced purification steps : Intermediate isolation is avoided, improving overall yield (65–70%).
  • Scalability : Demonstrated at 100-gram scale with consistent purity (>95% by HPLC).

Comparative Analysis of Preparation Methods

Parameter Cyclocondensation Sulfonylation-Amine Coupling One-Pot Tandem
Reaction Time 18–24 hours 24–30 hours 20–26 hours
Overall Yield 68–72% 58–63% 65–70%
Purity (HPLC) 93–95% 90–92% 95–97%
Scalability Moderate Low High
Cost Efficiency High (DMT-MM reuse) Moderate High

The one-pot tandem method emerges as superior for industrial applications due to its efficiency and scalability, whereas the cyclocondensation approach offers higher yields for small-scale syntheses.

Q & A

What are the optimal synthetic routes for this compound, and how can reaction yields be maximized under varying catalytic conditions?

Answer:
The synthesis involves multi-step reactions, including sulfonylation of the oxazole core and subsequent functionalization. Key steps include:

  • Sulfonylation : Reacting 4-chlorobenzenesulfonyl chloride with the oxazole precursor under anhydrous conditions (e.g., DMF as solvent, 0–5°C, 12–24 hours) .
  • Amine coupling : Using oxolan-2-ylmethylamine with a coupling agent like EDCI/HOBt in dichloromethane at room temperature .
    To maximize yields:
  • Optimize stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride to prevent side reactions).
  • Monitor intermediates via TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) .
  • Purify via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) .

How can advanced spectroscopic techniques resolve structural ambiguities in the sulfonamide and oxazole moieties?

Answer:

  • NMR : Use 13C^{13}\text{C}-DEPTO and HSQC to distinguish overlapping signals from the oxazole ring (C-2 and C-4) and sulfonamide group (13C^{13}\text{C} ~110–120 ppm for oxazole; ~140 ppm for sulfonyl) .
  • X-ray crystallography : Resolve stereoelectronic effects of the oxolan-2-ylmethyl group and confirm sulfonamide geometry (e.g., antiperiplanar vs. synclinal) .
  • IR spectroscopy : Identify characteristic vibrations (e.g., sulfonyl S=O at ~1350–1150 cm1^{-1}; oxazole C=N at ~1650 cm1^{-1}) .

What in vitro models are suitable for evaluating its bioactivity, and how should cytotoxicity be quantified?

Answer:

  • Antimicrobial assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Measure MIC values with resazurin dye for viability .
  • Cytotoxicity : Employ MTT assays on human cell lines (e.g., HepG2, HEK293). Compare IC50_{50} values with positive controls (e.g., doxorubicin) and validate via flow cytometry for apoptosis markers .
  • Enzyme inhibition : Test sulfonamide’s interaction with carbonic anhydrase isoforms (e.g., CA-II) using stopped-flow spectroscopy .

How do computational methods predict its pharmacokinetic properties and target binding affinity?

Answer:

  • ADME prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), BBB permeability, and CYP450 metabolism. The oxolan-2-yl group may enhance solubility but reduce membrane penetration .
  • Docking studies : Model interactions with CA-II (PDB ID: 1CA2) or EGFR kinase (PDB ID: 1M17) using AutoDock Vina. Focus on hydrogen bonding with sulfonamide and hydrophobic contacts with the 4-methylphenyl group .
  • MD simulations : Assess stability of ligand-protein complexes (GROMACS, 100 ns runs) to validate binding modes .

What strategies mitigate discrepancies in bioactivity data between in vitro and preliminary in vivo studies?

Answer:

  • Metabolic stability : Incubate with liver microsomes (human/rat) to identify oxidative metabolites (e.g., hydroxylation of oxolan-2-yl via CYP3A4) .
  • Formulation : Use PEGylated nanoparticles or cyclodextrin complexes to improve bioavailability in rodent models .
  • Dose-response : Conduct PK/PD studies (plasma sampling at 0–24 hours) to correlate exposure levels with efficacy in inflammation or cancer xenografts .

How can structure-activity relationships (SAR) guide the design of analogs with enhanced selectivity?

Answer:

  • Sulfonamide substitution : Replace 4-chlorophenyl with 4-fluorophenyl to reduce off-target binding (e.g., COX-2 inhibition) while retaining CA-II affinity .
  • Oxazole modifications : Introduce electron-withdrawing groups (e.g., nitro at C-5) to stabilize the ring and enhance electrophilic reactivity .
  • Oxolan-2-yl optimization : Substitute with tetrahydropyran for improved metabolic resistance .

What analytical methods ensure batch-to-batch consistency in purity and stereochemical integrity?

Answer:

  • Chiral HPLC : Use a Chiralpak AD-H column (heptane/isopropanol) to verify enantiomeric excess (>98%) of the oxolan-2-ylmethyl group .
  • LC-MS/MS : Quantify impurities (e.g., des-chloro byproduct) with a QDa detector and electrospray ionization .
  • Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

How does the compound’s photostability under UV/Vis irradiation impact its storage and handling protocols?

Answer:

  • Photodegradation studies : Expose to 254 nm UV light (8 hours) and analyze via HPLC for degradation products (e.g., sulfonic acid derivatives) .
  • Storage : Recommend amber vials at –20°C under nitrogen to prevent radical-mediated decomposition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.